17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde
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Overview
Description
17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound with a unique pentacyclic structure This compound is characterized by the presence of a bromophenyl group, a methyl group, and multiple keto groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde typically involves multi-step organic synthesis The process begins with the preparation of the bromophenyl precursor, which is then subjected to cyclization reactions to form the pentacyclic coreCommon reagents used in these reactions include bromine, sodium cyanide, and various catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic and research applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group, used in organic synthesis and as a precursor for more complex molecules.
(15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetracarbonitrile: Another pentacyclic compound with different functional groups, used in similar research applications.
Uniqueness
17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is unique due to its specific combination of functional groups and pentacyclic structure.
Properties
Molecular Formula |
C26H18BrNO3 |
---|---|
Molecular Weight |
472.3g/mol |
IUPAC Name |
17-(3-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C26H18BrNO3/c1-25-17-9-2-4-11-19(17)26(14-29,20-12-5-3-10-18(20)25)22-21(25)23(30)28(24(22)31)16-8-6-7-15(27)13-16/h2-14,21-22H,1H3 |
InChI Key |
ACTRFBJHLBZIQS-UHFFFAOYSA-N |
SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
Origin of Product |
United States |
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